molecular formula C11H17N3O3 B6629453 2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid

Cat. No.: B6629453
M. Wt: 239.27 g/mol
InChI Key: QBKMYWPYLFHCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1,3-Dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid is a chemical compound with the molecular formula C11H18N4O3. It is also known as DMPA or N-(1,3-Dimethylpyrazol-4-yl)-3-methyl-2-(2-oxo-1-imidazolidinyl)butanamide. DMPA is a synthetic peptide that has been widely used in scientific research due to its unique properties.

Mechanism of Action

DMPA acts as a crosslinking agent by forming covalent bonds between the amino groups of proteins and peptides. The imidazolidinone ring of DMPA reacts with the amino group of lysine or cysteine residues in the protein or peptide, resulting in the formation of a stable crosslink.
Biochemical and Physiological Effects:
DMPA has been shown to have low toxicity and biocompatibility in vitro and in vivo. It has been used in the synthesis of hydrogels for drug delivery, tissue engineering, and wound healing. DMPA has also been used in the immobilization of enzymes and antibodies, which can improve their stability and activity.

Advantages and Limitations for Lab Experiments

The advantages of using DMPA in lab experiments include its ability to form stable and biocompatible crosslinks, which can improve the stability and activity of proteins and peptides. The limitations of using DMPA include its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of DMPA in scientific research. One direction is the development of new hydrogels for drug delivery and tissue engineering. Another direction is the use of DMPA in the synthesis of bioconjugates for targeted drug delivery and imaging. Additionally, the use of DMPA in the immobilization of enzymes and antibodies can be further explored for the development of biosensors and biocatalysts.

Synthesis Methods

The synthesis of DMPA involves the reaction of 1,3-dimethylpyrazole-4-carboxylic acid with 2-(2-oxo-1-imidazolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is purified by column chromatography to obtain pure DMPA.

Scientific Research Applications

DMPA has been widely used in scientific research as a crosslinking agent for proteins and peptides. It has been used to create hydrogels for drug delivery, tissue engineering, and wound healing. DMPA has also been used in the synthesis of bioconjugates and for the immobilization of enzymes and antibodies.

Properties

IUPAC Name

2-[(1,3-dimethylpyrazole-4-carbonyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-6(2)9(11(16)17)12-10(15)8-5-14(4)13-7(8)3/h5-6,9H,1-4H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKMYWPYLFHCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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